N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide typically involves multiple steps. One common method includes the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine intermediate can be synthesized through nucleophilic substitution reactions involving polyfluoropyridines.
Coupling with Triazole: The intermediate is then coupled with a triazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine and triazole rings.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide: This compound shares the fluoropyridine moiety and exhibits similar biological activities.
1,2,4-Triazole Derivatives: These compounds have similar triazole rings and are known for their anticancer properties.
Uniqueness
N-[(6-fluoropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is unique due to the combination of fluoropyridine and triazole rings, which confer enhanced stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-[(6-fluoropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN7/c10-7-2-1-3-9(14-7)16-15-8(11)4-17-6-12-5-13-17/h1-3,5-6H,4H2,(H2,11,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGNXAMFGACSDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NN=C(CN2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)F)N/N=C(/CN2C=NC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.